REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[C:3]=1[CH2:10][OH:11].C([Cu])#N.CN([CH:18]=[O:19])C.O>C(Cl)Cl>[Cl:9][C:4]1[C:3]2[CH2:10][O:11][C:18](=[O:19])[C:2]=2[CH:7]=[CH:6][C:5]=1[OH:8]
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)O)Cl)CO
|
Name
|
CuCN
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.555 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
purged three times with Nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to RT
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
to remove the solids
|
Type
|
WASH
|
Details
|
The filtrate was washed with saturated NH4OAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography
|
Type
|
CUSTOM
|
Details
|
4-Chloro-5-hydroxy-2-benzofuran-1(3H)-one was collected
|
Type
|
CUSTOM
|
Details
|
after removal of solvents
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=2C(OCC21)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |